molecular formula C14H18O3S2 B12119435 Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- CAS No. 893724-00-0

Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-

Katalognummer: B12119435
CAS-Nummer: 893724-00-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FJLFIOGURHAFIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is a complex organic compound characterized by its unique spiro structure. This compound features a benzofuran ring fused with a dithiolane ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzofuran derivative, which undergoes a series of transformations including alkylation, oxidation, and cyclization to form the spiro compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or thiols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical environments .

Biology

In biological research, Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules in unique ways, making it a candidate for drug development .

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are exploring its use in developing new therapeutic agents, particularly for its antimicrobial and anticancer activities .

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

893724-00-0

Molekularformel

C14H18O3S2

Molekulargewicht

298.4 g/mol

IUPAC-Name

3',6',6'-trimethylspiro[1,3-dithiolane-2,4'-5,7-dihydro-1-benzofuran]-2'-carboxylic acid

InChI

InChI=1S/C14H18O3S2/c1-8-10-9(17-11(8)12(15)16)6-13(2,3)7-14(10)18-4-5-19-14/h4-7H2,1-3H3,(H,15,16)

InChI-Schlüssel

FJLFIOGURHAFIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C3(CC(C2)(C)C)SCCS3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.